9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance . The molecular formula represents the number and type of atoms in a molecule . The structural formula represents the connectivity of atoms in a molecule .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of the mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves the study of the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-9-11-19(12-10-17)16-29-22(30)20-21(26(2)24(29)31)25-23-27(13-6-14-28(20)23)15-18-7-4-3-5-8-18/h3-5,7-12H,6,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNLDRMTCXERLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4CC5=CC=CC=C5)N(C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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